Tert-butyl 5-bromobenzo[d]thiazol-2-ylcarbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-bromobenzo[d]thiazol-2-ylcarbamate typically involves the reaction of 5-bromo-1,3-benzothiazol-2-amine with tert-butyl chloroformate under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger-scale operations. This includes the use of larger reaction vessels, automated control systems for temperature and pressure, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-bromobenzo[d]thiazol-2-ylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic compounds.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted benzo[d]thiazol-2-ylcarbamates depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Tert-butyl 5-bromobenzo[d]thiazol-2-ylcarbamate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl 5-bromobenzo[d]thiazol-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or activate these targets, leading to various biological effects . The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 6-bromobenzo[d]thiazol-2-ylcarbamate: Similar structure but with the bromine atom at a different position.
Benzo[d]thiazol-2-ylcarbamates: A class of compounds with similar core structures but different substituents.
Uniqueness
Tert-butyl 5-bromobenzo[d]thiazol-2-ylcarbamate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity . This makes it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C12H13BrN2O2S |
---|---|
Molecular Weight |
329.21 g/mol |
IUPAC Name |
tert-butyl N-(5-bromo-1,3-benzothiazol-2-yl)carbamate |
InChI |
InChI=1S/C12H13BrN2O2S/c1-12(2,3)17-11(16)15-10-14-8-6-7(13)4-5-9(8)18-10/h4-6H,1-3H3,(H,14,15,16) |
InChI Key |
HFZLKRISXMESHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2=C(S1)C=CC(=C2)Br |
Origin of Product |
United States |
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